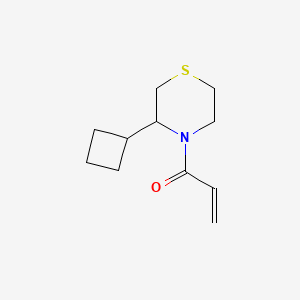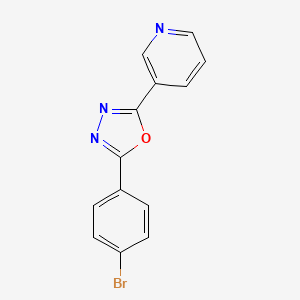
1-(3-Cyclobutylthiomorpholin-4-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Cyclobutylthiomorpholin-4-yl)prop-2-en-1-one, also known as CTMP, is a synthetic compound that belongs to the class of thiomorpholines. It was first synthesized in 2003 by a team of researchers at the University of Sussex, UK. CTMP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Mécanisme D'action
1-(3-Cyclobutylthiomorpholin-4-yl)prop-2-en-1-one exerts its inhibitory effects on Akt and GSK-3β by binding to their active sites and preventing their phosphorylation. This, in turn, leads to the inhibition of downstream signaling pathways, resulting in reduced cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that 1-(3-Cyclobutylthiomorpholin-4-yl)prop-2-en-1-one can induce apoptosis (cell death) in cancer cells by inhibiting Akt and GSK-3β signaling pathways. It has also been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Cyclobutylthiomorpholin-4-yl)prop-2-en-1-one has several advantages as a research tool, including its high potency and selectivity for Akt and GSK-3β. However, its stability in biological systems is limited, and it has poor solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-(3-Cyclobutylthiomorpholin-4-yl)prop-2-en-1-one. One area of interest is the development of 1-(3-Cyclobutylthiomorpholin-4-yl)prop-2-en-1-one-based therapies for cancer and neurodegenerative diseases. Additionally, further studies are needed to understand the molecular mechanisms underlying 1-(3-Cyclobutylthiomorpholin-4-yl)prop-2-en-1-one's effects on Akt and GSK-3β signaling pathways. Finally, research is needed to develop more stable and water-soluble analogs of 1-(3-Cyclobutylthiomorpholin-4-yl)prop-2-en-1-one that can be used in a wider range of experiments.
Méthodes De Synthèse
The synthesis of 1-(3-Cyclobutylthiomorpholin-4-yl)prop-2-en-1-one involves the reaction of cyclobutylamine with 4-chlorobutyryl chloride to form 1-(3-cyclobutylamino-4-chlorobutanoyl)thiomorpholine. This intermediate compound is then treated with sodium methoxide to obtain 1-(3-Cyclobutylthiomorpholin-4-yl)prop-2-en-1-one as a yellow solid.
Applications De Recherche Scientifique
1-(3-Cyclobutylthiomorpholin-4-yl)prop-2-en-1-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit inhibitory effects on several enzymes, including protein kinase B (Akt) and glycogen synthase kinase 3β (GSK-3β). These enzymes play critical roles in various cellular processes, including cell growth, proliferation, and survival.
Propriétés
IUPAC Name |
1-(3-cyclobutylthiomorpholin-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-2-11(13)12-6-7-14-8-10(12)9-4-3-5-9/h2,9-10H,1,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPIVSBZGMQNQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCSCC1C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyclobutylthiomorpholin-4-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-4-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2652557.png)
![5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2652559.png)
![7-(4-methoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2652560.png)


![methyl 4-[({[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2652566.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2652567.png)
![1-(7-Ethoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2652568.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2652569.png)
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2652570.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2652576.png)
![2-Amino-2-[3-(2,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2652578.png)